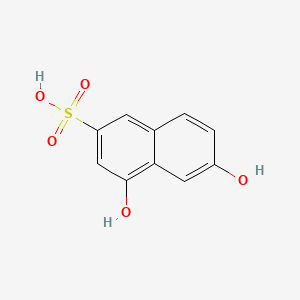

4,6-Dihydroxynaphthalene-2-sulphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dihydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYMBFPXCCVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979792 | |

| Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6357-93-3 | |

| Record name | 1,7-Dihydroxynaphthalene-3-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dihydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dihydroxynaphthalene-2-sulphonic acid chemical structure

An In-depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulfonic Acid

Introduction

4,6-Dihydroxynaphthalene-2-sulfonic acid, also known by synonyms such as DIHYDROXY-G-SALT and 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID[1], is an aromatic organic compound with significant applications in chemical synthesis and potential for drug development. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and a sulfonic acid group, imparts unique chemical properties, including good water solubility and the ability to form complexes with metal ions[1]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure

The chemical structure of 4,6-Dihydroxynaphthalene-2-sulfonic acid consists of a naphthalene bicyclic system. The hydroxyl (-OH) groups are located at positions 4 and 6, and the sulfonic acid (-SO3H) group is at position 2. This specific arrangement of functional groups is crucial to its chemical reactivity and biological activity[1].

Physicochemical Properties

4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid under standard conditions[1]. The presence of both polar hydroxyl and sulfonic acid groups contributes to its high water solubility[1][2]. It is a strong acid, with a predicted pKa of 0.29 ± 0.40, indicating that it will be predominantly in its ionized form in aqueous solutions at physiological pH[2].

| Property | Value | Source |

| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1] |

| Synonyms | DIHYDROXY-G-SALT, 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID | [1] |

| CAS Number | 6357-93-3 | [1] |

| Molecular Formula | C₁₀H₈O₅S | [1] |

| Molecular Weight | 240.23 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Density | ~1.677 g/cm³ | [2] |

| Water Solubility | Good | [1][2] |

| Predicted pKa | 0.29 ± 0.40 | [2] |

| Refractive Index | 1.702 |

Synthesis and Purification

Synthesis

The primary method for the synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid is the sulfonation of 4,6-dihydroxynaphthalene. This process typically involves reacting 4,6-dihydroxynaphthalene with a sulfonating agent, such as sulfuric acid or oleum, under controlled temperature conditions to introduce the sulfonic acid group at the 2-position[3].

A general industrial synthesis workflow can be outlined as follows:

Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include crystallization and filtration[3]. For dihydroxynaphthalenes, purification methods to remove residual sulfonic acid compounds, which can affect the material's properties, have been developed. One such method involves the use of neutral alumina as an adsorbent to effectively remove these impurities[4]. The dihydroxynaphthalene is dissolved in an organic solvent, stirred with neutral alumina, and then the alumina is removed by filtration[4].

Spectroscopic Data

At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4,6-Dihydroxynaphthalene-2-sulfonic acid is not widely available in public databases. However, some sources provide predicted ¹H NMR spectra. For research purposes, it is recommended to acquire experimental data on a purified sample. A general approach to resolving ambiguities in spectroscopic data for similar compounds involves cross-validation using multiple techniques (NMR, IR, and mass spectrometry) and comparison with computational modeling (e.g., DFT-calculated spectra)[3].

Applications in Research and Development

Drug Discovery and Development

4,6-Dihydroxynaphthalene-2-sulfonic acid has garnered interest in the field of drug discovery due to its potential biological activities. Research suggests that it may possess anti-inflammatory and anti-cancer properties[2]. Its mechanism of action is thought to involve interactions with various proteins and enzymes, leading to the modulation of their activity and subsequent effects on biochemical pathways[3]. The hydroxyl and sulfonate groups are key to these interactions, participating in hydrogen bonding and electrostatic interactions with biological targets[3].

Potential Anti-Inflammatory and Anti-Cancer Signaling Pathways

While specific signaling pathways involving 4,6-Dihydroxynaphthalene-2-sulfonic acid are not yet fully elucidated, its structural analogues and other naphthalene derivatives have been shown to influence key inflammatory and cancer-related pathways. For instance, many plant-derived compounds with anti-inflammatory properties are known to inhibit the NF-κB and MAPK signaling pathways[5][6]. The NF-κB pathway is a major regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[5][7]. Similarly, compounds that modulate the MAPK pathway can affect cell proliferation, differentiation, and apoptosis, all of which are critical in cancer progression[8]. A related compound, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), has been shown to induce apoptosis in human colorectal carcinoma cells through the activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway[9].

Given these precedents, a logical workflow for investigating the biological activity of 4,6-Dihydroxynaphthalene-2-sulfonic acid would involve assessing its impact on these key signaling pathways.

Bioconjugation Chemistry

The presence of both hydroxyl and sulfonic acid groups makes 4,6-Dihydroxynaphthalene-2-sulfonic acid a useful molecule in bioconjugation chemistry. The hydroxyl groups can be functionalized to form stable covalent bonds with biomolecules like proteins and antibodies, while the sulfonic acid group enhances water solubility and provides an additional site for further chemical modifications. It has been explored as a linker molecule for attaching fluorescent dyes to biomolecules, which is valuable for cellular imaging and tracking applications[2].

Analytical Chemistry

The hydroxyl groups of 4,6-Dihydroxynaphthalene-2-sulfonic acid can act as chelating sites for various metal ions. This property makes it a potential reagent in analytical chemistry for the detection and quantification of metal ions, with applications in environmental monitoring and quality control[1].

Conclusion

4,6-Dihydroxynaphthalene-2-sulfonic acid is a versatile chemical compound with established use as a synthetic intermediate and significant potential in biomedical research. Its well-defined chemical properties and reactivity, stemming from its dihydroxy- and sulfo-substituted naphthalene core, make it a subject of ongoing interest. Further research, particularly in elucidating its specific biological mechanisms and signaling pathway interactions, will be crucial in realizing its full potential in drug development and other advanced applications. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

References

- 1. 4,6-Dihydroxynaphthalene-2-sulphonic acid (6357-93-3) for sale [vulcanchem.com]

- 2. Buy this compound | 6357-93-3 [smolecule.com]

- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

4,6-Dihydroxynaphthalene-2-sulfonic acid (CAS No: 6357-93-3) is an organic compound featuring a naphthalene backbone substituted with two hydroxyl (-OH) groups at positions 4 and 6, and a sulfonic acid (-SO₃H) group at position 2.[1][2] This specific arrangement of functional groups confers a unique combination of acidic and hydrophilic properties to the molecule, making it a subject of interest in various chemical applications, including as an intermediate in the synthesis of dyes and in bioconjugation chemistry.[1][3] The compound is also known by synonyms such as DIHYDROXY-G-SALT and 2,8-dihydroxynaphthalene-6-sulfonic acid, reflecting different historical numbering conventions.[2][4]

Physicochemical Data

The key physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1][2] |

| CAS Number | 6357-93-3 | [1][2][4] |

| Molecular Formula | C₁₀H₈O₅S | [1][2] |

| Molecular Weight | 240.23 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [1][2] |

| Density | 1.677 g/cm³ | [1][4] |

| pKa (predicted) | 0.29 ± 0.40 | [1] |

| Solubility | Good solubility in water | [1][2] |

| Partition Coefficient (LogP) | 2.57850 | [1] |

| Polar Surface Area (PSA) | 103.21 Ų | [1] |

| Refractive Index | 1.702 | [1][4] |

| Melting Point | > 300 °C (decomposes) for related compounds | [5][6] |

The strong acidic nature, indicated by a very low predicted pKa value, is primarily due to the sulfonic acid group.[1] This means the compound is almost completely ionized in aqueous solutions at physiological pH.[1] The presence of both the highly polar sulfonic acid group and the two hydroxyl groups contributes to its good water solubility, as these groups can readily form hydrogen bonds with water molecules.[1][2]

Experimental Protocols: Synthesis

The primary method for synthesizing 4,6-Dihydroxynaphthalene-2-sulfonic acid is through the sulfonation of 4,6-dihydroxynaphthalene. While specific, detailed laboratory procedures are proprietary or vary by manufacturer, the general industrial methodology is well-established.

General Protocol for Sulfonation of 4,6-Dihydroxynaphthalene:

-

Reaction Setup: 4,6-dihydroxynaphthalene is introduced into a reaction vessel suitable for handling strong acids, often a continuous flow reactor in industrial settings to ensure consistency.[1]

-

Sulfonation: Sulfuric acid (or oleum) is added as the sulfonating agent. The reaction is conducted under carefully controlled temperature conditions to prevent overheating, which could lead to unwanted side reactions and decomposition.[1][2][3]

-

Cooling: Upon completion of the sulfonation, the reaction mixture is cooled.

-

Neutralization and Precipitation: The mixture is then neutralized with a base, such as sodium hydroxide. This step causes the product to precipitate out of the solution, often as its sodium salt.[1][2]

-

Purification: The resulting precipitate is collected via filtration, washed to remove residual acid and other impurities, and then dried to yield the final product.[1][2]

This process leverages the electrophilic aromatic substitution reaction, where the sulfonic acid group is introduced onto the naphthalene ring.

Visualizations

The interplay between the compound's structural features and its key properties is fundamental to its application. The following diagram illustrates this relationship.

Caption: Relationship between functional groups and properties.

Applications and Relevance in Research

The distinct physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid make it a versatile compound in several fields:

-

Dye Synthesis: It serves as a key intermediate in the manufacturing of various dyes and pigments.[1][6]

-

Bioconjugation Chemistry: The hydroxyl groups can be used to form stable covalent bonds with biomolecules like proteins, while the sulfonic acid group enhances water solubility, making it a useful linker molecule.[1][3] This is particularly valuable for attaching fluorescent dyes to biomolecules for tracking and visualization within cells.[1]

-

Drug Discovery: Research has suggested that the compound may possess anti-inflammatory and anti-cancer properties, positioning it as a potential lead compound for further investigation in drug development.[1]

References

- 1. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]

- 2. This compound (6357-93-3) for sale [vulcanchem.com]

- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]

- 4. 4,6-dihydroxynaphthalene-2-sulfonic acid|6357-93-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 6-hydroxynaphthalene-2-sulfonic acid Manufacturer, Supplier, Exporter [himalayachemicals.com]

- 6. nbinno.com [nbinno.com]

4,6-Dihydroxynaphthalene-2-sulphonic acid synthesis pathway

An In-depth Technical Guide on the Synthesis Pathway of 4,6-Dihydroxynaphthalene-2-sulphonic acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in the manufacturing of dyes and pigments. The document details the probable synthesis pathway, experimental protocols based on analogous chemical transformations, and available quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No. 6357-93-3) is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups at the 4 and 6 positions and a sulfonic acid (-SO₃H) group at the 2 position.[1] An alternative nomenclature for this compound is 2,8-dihydroxynaphthalene-6-sulfonic acid.[1] The presence of both hydrophilic sulfonic acid and reactive hydroxyl groups makes it a valuable precursor in the synthesis of various complex organic molecules.[2][3] The sulfonic acid group imparts good water solubility, a key property for its application in dye manufacturing.[1][3]

Overview of the Synthesis Pathway

The primary industrial synthesis route for this compound involves a two-step process. The first step is the creation of the precursor, 4,6-dihydroxynaphthalene, which is then followed by a selective sulfonation reaction.

A plausible and common method for the synthesis of dihydroxynaphthalenes is the alkali fusion of the corresponding naphthalenedisulfonic acids.[4][5][6] In this proposed pathway, a suitable naphthalenedisulfonic acid is converted to 4,6-dihydroxynaphthalene. The subsequent and final step is the sulfonation of this dihydroxynaphthalene intermediate to yield the target molecule, this compound.[1][2][3]

Experimental Protocols

Synthesis of 4,6-Dihydroxynaphthalene (Precursor)

The synthesis of dihydroxynaphthalenes is commonly achieved through the alkali fusion of naphthalenedisulfonates. The following is a representative protocol adapted from the synthesis of 2,6-dihydroxynaphthalene.[4][5]

Reaction: Naphthalenedisulfonic acid salt + NaOH/KOH → 4,6-Dihydroxynaphthalene

Materials:

-

Disodium or dipotassium naphthalenedisulfonate

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH)

-

Inert organic solvent (e.g., hydrogenated terphenyl)

-

Antioxidant (e.g., phenol)

-

Sulfuric acid (for neutralization)

-

Water

Procedure:

-

A mixture of sodium hydroxide and potassium hydroxide (e.g., in a 2:1 mass ratio) is charged into a high-pressure reactor with an inert organic solvent.[4][5]

-

The mixture is heated to melt the alkali.

-

The naphthalenedisulfonate salt and a small amount of an antioxidant are added to the molten alkali.[4]

-

The reaction mixture is heated to a high temperature, typically in the range of 300-350°C, and maintained for several hours (e.g., 3-8 hours) under a nitrogen atmosphere to prevent oxidation.[4][6]

-

After the reaction is complete, the mixture is cooled to approximately 260-270°C.

-

Water is carefully added to dissolve the reaction mass.[5]

-

The aqueous phase is separated from the organic solvent.

-

The aqueous solution is then neutralized with sulfuric acid to a pH of 2-3 to precipitate the crude 2,6-dihydroxy naphthalene.[5]

-

The precipitate is filtered, washed with water, and dried to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as a methanol-water mixture.[4]

Synthesis of this compound

This step involves the selective sulfonation of the 4,6-dihydroxynaphthalene precursor.

Reaction: 4,6-Dihydroxynaphthalene + H₂SO₄ → this compound

Materials:

-

4,6-Dihydroxynaphthalene

-

Concentrated sulfuric acid (H₂SO₄) or oleum

-

Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

-

4,6-Dihydroxynaphthalene is added to concentrated sulfuric acid under controlled temperature conditions to prevent overheating.[1][3]

-

The reaction mixture is stirred at a specific temperature for a set duration to ensure the selective sulfonation at the 2-position. The precise temperature and time are critical for achieving high yield and purity. For related compounds, temperatures can range from 60-80°C.[2]

-

Upon completion of the reaction, the mixture is cooled.

-

The cooled reaction mixture is then neutralized with a base, typically a sodium hydroxide solution, which causes the product to precipitate as its sodium salt.[1][3]

-

The precipitate is collected by filtration.

-

The collected solid is washed to remove any remaining impurities.

-

The final product is dried to obtain pure this compound (or its sodium salt).

Quantitative Data

Specific yield and purity data for the synthesis of this compound are scarce in publicly available literature. However, data from analogous reactions provide valuable benchmarks.

| Synthesis Step | Product | Reported Yield | Reported Purity | Source |

| Alkali fusion of disodium 2,6-naphthalenedisulfonate | 2,6-Dihydroxynaphthalene | 86.3% | Up to 99% | [4] |

| Alkali fusion of dipotassium 2,6-naphthalenedisulfonate | 2,6-Dihydroxynaphthalene | 92.6% | Not specified | [7] |

| Hydrolysis of 2,3-dihydroxy naphthalene-6-sodium sulfonate | 2,3-Dihydroxy naphthalene | >92% | Not specified | [8] |

| Commercial Product Specification | Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | N/A | Min. 80.0% | [9] |

Conclusion

The synthesis of this compound is a multi-step process that relies on established industrial chemical reactions. While a detailed, step-by-step protocol for this specific molecule is not widely published, a robust synthesis pathway can be constructed based on the known chemistry of naphthalene derivatives. The key steps involve the high-temperature alkali fusion of a suitable naphthalenedisulfonate to produce the 4,6-dihydroxynaphthalene intermediate, followed by a controlled sulfonation reaction. The yields for the precursor synthesis are reported to be high for analogous compounds, and commercial-grade purity for the final product is attainable. Further research and process optimization would be necessary to establish precise reaction conditions for maximizing yield and purity of the target compound.

References

- 1. This compound (6357-93-3) for sale [vulcanchem.com]

- 2. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]

- 3. Buy this compound | 6357-93-3 [smolecule.com]

- 4. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]

- 5. CN106588575A - Preparation method of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]

- 6. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]

- 9. labproinc.com [labproinc.com]

Navigating the Solubility Landscape of 4,6-Dihydroxynaphthalene-2-sulphonic acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Dihydroxynaphthalene-2-sulphonic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through visualization to facilitate a comprehensive understanding of this compound's behavior in non-aqueous media.

Introduction: Understanding the Molecular Basis of Solubility

This compound is a highly functionalized aromatic organic compound. Its molecular structure, featuring a naphthalene core substituted with two hydroxyl (-OH) groups and one sulfonic acid (-SO₃H) group, dictates its physicochemical properties, including its solubility. The presence of the polar sulfonic acid and hydroxyl groups allows for strong hydrogen bonding and dipole-dipole interactions, rendering the compound highly soluble in water[1][2].

Conversely, its solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding, such as alcohols, and polar aprotic solvents, compared to nonpolar organic solvents[1]. While precise quantitative data is scarce in publicly available literature, this guide provides a qualitative summary based on established chemical principles and offers robust protocols for its empirical determination.

Data Presentation: Qualitative Solubility Profile

In the absence of specific quantitative solubility data from peer-reviewed literature, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This profile is inferred from the known behavior of naphthalenesulfonic acids and the polarity of the solvents[1].

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl and sulfonic acid groups. |

| Ethanol | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the polar functional groups of the solute[3]. |

| Dimethylformamide (DMF) | Medium to High | A polar aprotic solvent with a high dielectric constant, capable of solvating polar molecules. | |

| Acetone | Medium | A moderately polar solvent that can engage in dipole-dipole interactions. | |

| Nonpolar Aromatic | Toluene | Low to Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the highly polar solute. |

| Nonpolar Aliphatic | Hexane | Insoluble | As a nonpolar hydrocarbon, it has very weak intermolecular forces and cannot overcome the strong solute-solute interactions of the crystalline solid. |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, this section details two widely accepted methodologies for the quantitative determination of the solubility of organic compounds.

General Isothermal Shake-Flask Method

This gravimetric method is a straightforward and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the clear, filtered solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that have a chromophore and can be employed for more rapid screening.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the isothermal shake-flask method (Section 3.1, step 1).

-

After equilibration and filtration, dilute a known volume of the clear supernatant with the same organic solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining solubility using the Isothermal Shake-Flask and UV-Vis Spectrophotometric methods.

Caption: Decision-making workflow for solubility assessment of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related naphthalene sulfonic acid derivatives to provide a robust understanding of its expected thermal behavior. This document is intended to support research, development, and handling of this compound in various scientific applications.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₀H₈O₅S.[1][2] It is characterized by a naphthalene core substituted with two hydroxyl (-OH) groups and one sulphonic acid (-SO₃H) group.[1][2] This compound and its derivatives are utilized in various fields, including the synthesis of dyes and pigments, and have been investigated for potential applications in medicinal chemistry. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₅S | [1][2] |

| Molecular Weight | 240.23 g/mol | [1][2] |

| Appearance | Reported as a colorless crystalline solid. | [1][2] |

| Decomposition Temperature | General decomposition for related naphthalene sulfonic acids occurs above 200°C, with specific compounds being stable up to 270-330°C. For the sodium salt of 4,6-dihydroxynaphthalene-2-sulfonate, decomposition is noted to occur above 200°C. | [1] |

Thermal Decomposition Profile

Naphthalene sulfonic acids generally exhibit good thermal stability at moderate temperatures.[1] The decomposition of these compounds is influenced by the substitution pattern on the naphthalene ring.[1] Studies on similar compounds suggest that the decomposition of this compound would likely commence at temperatures exceeding 200°C.[1] The thermal degradation of the sodium salt of 4,6-dihydroxynaphthalene-2-sulfonate is reported to yield sulfur dioxide (SO₂) and naphthoquinones as primary products. It is anticipated that the free acid would follow a similar decomposition pathway.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The initial temperature is set to ambient (e.g., 25°C).

-

A linear heating ramp is programmed, typically at a rate of 10°C/min, up to a final temperature of 600°C or higher, ensuring complete decomposition.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to maximum rates of mass loss (from the derivative of the TGA curve, DTG). The percentage of mass loss at different stages can be correlated with the loss of specific functional groups or the complete degradation of the molecule.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

The analysis is typically performed over a temperature range starting from ambient temperature up to a temperature beyond the expected decomposition point, as determined by TGA (e.g., from 25°C to 400°C).

-

A linear heating rate, commonly 10°C/min, is applied.

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and the area under the peak (enthalpy change) provide quantitative information about these thermal events.

Visualizations

To aid in the understanding of the experimental workflow for assessing thermal stability, the following diagrams are provided.

Caption: Workflow for Thermal Stability Analysis.

Caption: Postulated Thermal Decomposition Pathway.

References

An In-depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulfonic acid (CAS: 6357-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxynaphthalene-2-sulfonic acid, registered under CAS number 6357-93-3, is a chemical compound of significant interest in various scientific and industrial domains.[1][2][3] Also known by synonyms such as DIHYDROXY-G-SALT and 2,8-Dihydroxynaphthalene-6-sulfonic acid, this molecule's unique structure, featuring a naphthalene core with two hydroxyl groups and a sulfonic acid moiety, imparts valuable chemical properties.[4] Its utility spans from being a crucial intermediate in the synthesis of azo dyes to potential applications in bioconjugation and as a subject of investigation in medicinal chemistry.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and explores its potential biological significance.

Chemical and Physical Properties

4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid that is readily soluble in water. The presence of the sulfonic acid group significantly contributes to its aqueous solubility.[4] The sodium salt of this acid is noted to be less soluble in water and can be salted out.[4]

Table 1: Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid

| Property | Value | Source |

| CAS Number | 6357-93-3 | [4] |

| Molecular Formula | C₁₀H₈O₅S | [4] |

| Molecular Weight | 240.23 g/mol | [4] |

| Appearance | Colorless crystalline solid | [2][3] |

| Solubility | Readily soluble in water | [4] |

| Predicted pKa | 0.29 ± 0.40 | [4] |

| Predicted Density | 1.677 ± 0.06 g/cm³ | [4] |

Experimental Protocols

Synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid

A common industrial method for the production of 4,6-Dihydroxynaphthalene-2-sulfonic acid involves the alkaline hydrolysis of a disulfonated naphthalene derivative. The following protocol is adapted from established production methods.[4]

Materials:

-

Potassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid

-

70% caustic liquor (concentrated sodium hydroxide solution)

-

Concentrated hydrochloric acid

-

Sodium chloride (brine solution)

-

Water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, heat the potassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with a 70% caustic liquor.

-

Maintain the reaction mixture at 230°C for 3 hours with continuous stirring.

-

Increase the temperature to 240°C and continue the reaction to completion.

-

After the reaction is complete, carefully dilute the melt with water.

-

Pour the diluted mixture into an excess of concentrated hydrochloric acid to neutralize the excess alkali and precipitate the product. This step should be performed in a well-ventilated fume hood as sulfur dioxide may be evolved.

-

Heat the acidic mixture to expel any dissolved sulfur dioxide.

-

Add sodium chloride to the solution and cool the batch to facilitate the precipitation of 4,6-Dihydroxynaphthalene-2-sulfonic acid.

-

Collect the precipitated product by filtration.

-

Wash the filter cake with a brine solution to remove impurities.

-

The resulting product is obtained with a reported yield of approximately 80%.[4]

Application in Azo Dye Synthesis: Azo Coupling Reaction

4,6-Dihydroxynaphthalene-2-sulfonic acid serves as a coupling component in the synthesis of azo dyes.[4] The general principle involves the reaction of a diazonium salt with the electron-rich naphthalene ring of the title compound. The following is a generalized experimental protocol for such a reaction.

Materials:

-

An aromatic amine (e.g., aniline or a substituted aniline)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

4,6-Dihydroxynaphthalene-2-sulfonic acid

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Beakers, stirring rods, and filtration apparatus

Procedure:

Part A: Diazotization of the Aromatic Amine

-

Dissolve the aromatic amine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt solution.

Part B: Azo Coupling

-

In a separate beaker, dissolve 4,6-Dihydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component with constant stirring.

-

A colored precipitate of the azo dye should form.

-

Continue stirring the reaction mixture in the ice bath to ensure complete coupling.

-

Isolate the synthesized azo dye by filtration, wash it with cold water, and dry it.

Biological Activity and Signaling Pathways

While direct studies on the involvement of 4,6-Dihydroxynaphthalene-2-sulfonic acid in specific signaling pathways are limited, research on structurally similar dihydroxynaphthalene derivatives provides insights into its potential biological activities. Some dihydroxynaphthalene compounds have been shown to induce apoptosis in cancer cells and inhibit key enzymes.[5][6]

For instance, certain dihydroxy-naphthalene derivatives have been reported to induce apoptosis in human colorectal cancer cells through the activation of the endoplasmic reticulum (ER) stress and the extrinsic apoptotic pathway.[5] This involves the upregulation of proteins such as PERK, ATF4, CHOP, p-IRE1α, XBP-1s, and Fas.[5] Other studies have shown that dihydroxynaphthalene-based compounds can act as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.

Based on these findings for related compounds, a hypothetical signaling pathway for the potential anti-cancer effects of a dihydroxynaphthalene derivative is proposed below. It is crucial to note that this pathway is illustrative and requires experimental validation for 4,6-Dihydroxynaphthalene-2-sulfonic acid specifically.

Applications and Future Perspectives

The primary application of 4,6-Dihydroxynaphthalene-2-sulfonic acid remains as a key intermediate in the synthesis of a variety of dyes.[4] Its bifunctional nature, with hydroxyl groups that can be derivatized and a sulfonic acid group that imparts water solubility, also makes it an attractive candidate for applications in bioconjugation chemistry, potentially as a linker molecule.[1]

The exploration of the biological activities of dihydroxynaphthalene derivatives opens up avenues for future research in drug discovery. Investigating the specific interactions of 4,6-Dihydroxynaphthalene-2-sulfonic acid with biological targets such as enzymes and cellular receptors could reveal novel therapeutic applications. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

Conclusion

4,6-Dihydroxynaphthalene-2-sulfonic acid is a versatile chemical compound with established industrial applications and emerging potential in the life sciences. This guide has provided a detailed overview of its properties, synthesis, and a key application, along with a prospective look at its biological significance based on related structures. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals working with this compound. Future research will undoubtedly uncover new applications and further delineate the scientific importance of this intriguing molecule.

References

- 1. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]

- 5. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulphonic acid

This technical guide provides a comprehensive overview of 4,6-Dihydroxynaphthalene-2-sulphonic acid, including its chemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups and one sulphonic acid (-SO3H) group.[1][2] This structure imparts both hydrophilic and acidic characteristics to the molecule.[2] It typically appears as a colorless crystalline solid and is readily soluble in water.[1][2] The sodium salt form may present as a powder or crystal with colors ranging from orange to dark red.[1]

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 240.23 g/mol | [1][2] |

| Molecular Formula | C₁₀H₈O₅S | [1][2][3] |

| CAS Number | 6357-93-3 | [1][2] |

| Density | 1.677 g/cm³ | [1][3] |

| pKa (predicted) | 0.29 ± 0.40 | [1] |

| LogP (predicted) | 2.57850 | [1] |

| Polar Surface Area | 103.21 Ų | [1][3] |

| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1][2] |

| Common Synonyms | DIHYDROXY-G-SALT, 2,8-dihydroxynaphthalene-6-sulfonic acid | [2][3] |

Experimental Protocols

Synthesis of this compound via Sulphonation

This protocol describes a typical industrial synthesis method.[2]

Materials:

-

4,6-dihydroxynaphthalene

-

Sulphuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

-

Continuous flow reactor (recommended for industrial scale)

-

Reaction vessel with temperature control

-

Filtration apparatus

-

Drying oven

Methodology:

-

Sulphonation: In a continuous flow reactor or a temperature-controlled reaction vessel, react 4,6-dihydroxynaphthalene with sulphuric acid.[1][2] Careful temperature control is crucial to prevent overheating and the formation of by-products.[1][2]

-

Cooling: After the reaction is complete, cool the mixture.[1][2]

-

Neutralization and Precipitation: Neutralize the cooled mixture with a base, such as sodium hydroxide, to precipitate the product.[1][2]

-

Filtration: Filter the precipitate from the reaction mixture.[1][2]

-

Washing: Wash the collected solid with deionized water to remove any remaining impurities.[1]

-

Drying: Dry the purified product in a drying oven under appropriate temperature and vacuum conditions.[1][2]

Analytical Characterization

The following are standard analytical techniques for characterizing the synthesized compound.

a) UV-Vis Spectroscopy

-

Objective: To detect the aromatic conjugation patterns.

-

Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol). Record the absorbance spectrum. Dihydroxy-substituted naphthalenes are expected to show a maximum absorbance (λmax) in the range of 270–320 nm.[4]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the substitution patterns of the functional groups.

-

Method: Dissolve the sample in a suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the positions of the hydroxyl and sulphonate groups on the naphthalene ring.[4]

c) Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Method: Prepare a sample (e.g., as a KBr pellet or in a suitable solvent). Record the infrared spectrum. Look for characteristic peaks for the sulphonate group (S=O stretching at approximately 1180–1250 cm⁻¹) and the hydroxyl group (O-H stretching at approximately 3200–3600 cm⁻¹).[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

References

Predicted Acidity Constants of 4,6-Dihydroxynaphthalene-2-sulphonic acid: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the predicted acid dissociation constants (pKa) of 4,6-Dihydroxynaphthalene-2-sulphonic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its acidic properties, methodologies for experimental determination, and relevant chemical pathways.

Executive Summary

This compound is a polyprotic acid with three acidic protons, one from the sulfonic acid group and two from the hydroxyl groups. The sulfonic acid moiety is predicted to be highly acidic, with a pKa value significantly lower than that of the hydroxyl groups. Understanding these pKa values is crucial for optimizing reaction conditions, developing purification strategies, and predicting the compound's behavior in physiological environments. This guide presents a compilation of predicted pKa values, detailed experimental protocols for their verification, and graphical representations of the dissociation process and experimental workflows.

Data Presentation: Predicted pKa Values

The predicted pKa values for this compound and related reference compounds are summarized in the table below. These values are based on computational predictions and experimental data for structurally similar molecules.

| Compound/Functional Group | Predicted/Experimental pKa | Reference Compound(s) |

| This compound (Sulfonic Acid Group) | 0.29 ± 0.40 (Predicted) | N/A |

| This compound (Hydroxyl Groups) | ~9-10 (Estimated) | 1-Naphthol (9.34), 2-Naphthol (9.51)[1][2][3], 1,5-Dihydroxynaphthalene (9.28 ± 0.40, Predicted)[4] |

The sulfonic acid group is a strong acid, with a predicted pKa of 0.29 ± 0.40, indicating it will be almost completely deprotonated in most aqueous solutions.[5] The hydroxyl groups are significantly weaker acids, with estimated pKa values in the range of 9 to 10, similar to other naphthols.[1][2][3][4]

Dissociation Equilibria

The stepwise dissociation of this compound can be visualized as a series of equilibria, each corresponding to the loss of a proton from one of the acidic functional groups.

Figure 1: Stepwise dissociation pathway of this compound.

Experimental Protocols for pKa Determination

The pKa values of this compound can be experimentally determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This classical method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 0.01 M this compound) in deionized water.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.01, 7.00, and 10.01).

-

-

Instrumentation:

-

Calibrate a pH meter with a glass electrode using the standard buffer solutions.

-

Use a magnetic stirrer and stir bar to ensure solution homogeneity.

-

Employ a burette for precise addition of the titrant.

-

-

Titration Procedure:

-

Place a known volume of the sample solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Record the initial pH.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately locate the equivalence points.

-

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the stock solution to maintain a consistent total concentration of the analyte.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the acidic and basic forms of the molecule have significantly different molar absorptivities.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

-

Conclusion

The predicted pKa values indicate that this compound is a strong acid due to its sulfonic acid group, with two additional, much weaker acidic protons on its hydroxyl groups. For researchers and professionals in drug development and chemical synthesis, these values are foundational for predicting the compound's charge state, solubility, and reactivity at a given pH. The experimental protocols outlined provide robust and reliable methods for the empirical determination of these crucial physicochemical parameters.

References

Spectroscopic Profile of 4,6-Dihydroxynaphthalene-2-sulfonic Acid: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 4,6-dihydroxynaphthalene-2-sulfonic acid, a key intermediate in the synthesis of various dyes and organic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are utilizing or investigating this compound.

Chemical Structure and Functional Groups

4,6-Dihydroxynaphthalene-2-sulfonic acid, also known as dihydroxy-g-salt or 2,8-dihydroxynaphthalene-6-sulfonic acid, possesses a naphthalene core substituted with two hydroxyl (-OH) groups at the C4 and C6 positions and a sulfonic acid (-SO₃H) group at the C2 position.[4] This unique arrangement of functional groups dictates its chemical properties and its spectral behavior.

Predicted Spectral Data

The following tables summarize the expected, but not experimentally verified, spectral data for 4,6-dihydroxynaphthalene-2-sulfonic acid. These predictions are based on the analysis of its constituent functional groups and the general principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 | 7.8 - 8.2 | Singlet | Expected to be downfield due to the deshielding effect of the adjacent sulfonic acid group. |

| H-3 | 7.2 - 7.6 | Singlet | Influenced by the neighboring hydroxyl and sulfonic acid groups. |

| H-5 | 6.8 - 7.2 | Doublet | Coupled to H-7. |

| H-7 | 6.9 - 7.3 | Doublet | Coupled to H-5. |

| H-8 | 7.5 - 7.9 | Singlet | Adjacent to a hydroxyl group. |

| OH (C4) | 9.0 - 10.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| OH (C6) | 9.0 - 10.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| SO₃H | 10.0 - 12.0 | Broad Singlet | Highly dependent on solvent and water content. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 130 - 140 | Carbon bearing the sulfonic acid group. |

| C-4 | 150 - 160 | Carbon bearing a hydroxyl group. |

| C-6 | 150 - 160 | Carbon bearing a hydroxyl group. |

| C-4a | 125 - 135 | Bridgehead carbon. |

| C-8a | 125 - 135 | Bridgehead carbon. |

| C-1, C-3, C-5, C-7, C-8 | 100 - 125 | Aromatic carbons. |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Hydroxyl) | 3200 - 3600 | Stretching, broad |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| S=O (Sulfonic Acid) | 1180 - 1250 | Asymmetric Stretching |

| S-O (Sulfonic Acid) | 1030 - 1080 | Symmetric Stretching |

| C-O (Hydroxyl) | 1200 - 1300 | Stretching |

Experimental Protocols

While specific experimental protocols for acquiring the spectral data of 4,6-dihydroxynaphthalene-2-sulfonic acid are not documented, the following are generalized methodologies for NMR and IR spectroscopy that would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dihydroxynaphthalene-2-sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the compound's polar nature.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (2-5 seconds) to ensure quantitative data if needed.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4,6-dihydroxynaphthalene-2-sulfonic acid.

Caption: Workflow for Spectroscopic Analysis.

References

The Chemistry of Dihydroxynaphthalenes: A Journey Through Time and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of dihydroxynaphthalenes, from their initial discovery in the 19th century to their current applications in advanced materials and medicine, is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the historical development, key synthetic methodologies, and modern applications of this important class of aromatic compounds.

A Historical Perspective: From Coal Tar to High-Purity Chemicals

Naphthalene, the parent hydrocarbon of dihydroxynaphthalenes, was first isolated from coal tar in the early 1820s, with its chemical formula being determined by Michael Faraday in 1826.[1] The initial exploration of naphthalene derivatives led to the discovery of dihydroxynaphthalenes, though the exact first synthesis is not definitively documented in readily available sources. However, the classical method for producing these compounds has historically been the sulfonation of naphthalene followed by alkali fusion.[2][3][4] This two-step process formed the cornerstone of dihydroxynaphthalene chemistry for many years.

The early 20th century saw the elucidation of important named reactions that found application in naphthalene chemistry. The Bucherer-Lepetit reaction, discovered by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer who published his findings in 1904, describes the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[5][6] While not a direct synthesis of dihydroxynaphthalenes, it is a key reaction in the broader context of naphthalene derivatives and has been used, for example, to convert 1,7-dihydroxynaphthalene into 7-amino-1-naphthol.[5][6]

Over the decades, the industrial production of dihydroxynaphthalenes has evolved significantly, driven by the demand for these compounds as intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[7][8][9] Early processes were often plagued by low yields and the formation of impurities.[2] Modern advancements have focused on improving reaction conditions, increasing yields, and achieving high-purity products through improved purification techniques.[10][11]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of dihydroxynaphthalenes is dominated by the sulfonation-alkali fusion route. However, other methods have been developed to address specific isomers and to provide milder reaction conditions.

Naphthalene Sulfonation and Alkali Fusion

This classical and still widely used industrial method involves two main stages: the sulfonation of naphthalene to produce naphthalenesulfonic acids, followed by fusion with strong alkalis to replace the sulfonic acid groups with hydroxyl groups. The position of the hydroxyl groups in the final product is determined by the reaction conditions of the sulfonation step (temperature, sulfonating agent), which control the isomeric distribution of the naphthalenesulfonic acids.

Caption: General workflow for the synthesis of dihydroxynaphthalenes.

Experimental Protocol for the Synthesis of 1,5-Dihydroxynaphthalene: [12][13]

-

Sulfonation: Refined naphthalene is slowly added to 20% oleum under stirring while maintaining the temperature at 15°C with an ice-water bath. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The temperature is then raised to 55°C and the sulfonation reaction is carried out for 4 hours.

-

Salting Out: After cooling to 30°C, the sulfonation solution is slowly poured into a 20% salt water solution to precipitate the naphthalenesulfonic acids. The mixture is then filtered to separate the solid reaction product.

-

Alkali Fusion: The solid naphthalenesulfonic acid product is heated with an inorganic strong alkali (e.g., NaOH) and water in the presence of a catalyst (e.g., methanol, ethanol, or propanol).

-

Acidification and Purification: The resulting alkali fusion product is diluted with water and acidified to a pH of 5-6 to precipitate the crude 1,5-dihydroxynaphthalene.[12] The crude product can be further purified by recrystallization from a suitable solvent, such as 1,2-dichloroethane, to yield a high-purity product.[12]

Experimental Protocol for the Synthesis of 2,6-Dihydroxynaphthalene: [14]

-

Alkali Fusion: Disodium 2,6-naphthalenedisulfonate is used as the starting material. It is subjected to a one-pot alkali fusion with a mixed alkali of sodium hydroxide and potassium hydroxide (2:1 mass ratio) at a temperature of 345°C. The reaction is carried out under a nitrogen atmosphere, and an antioxidant (e.g., phenol or Antioxidant 1010) is added to prevent overoxidation. The mass ratio of disodium 2,6-naphthalenedisulfonate to alkali is 1:3.

-

Purification: After the reaction, the mixture is cooled and processed. The 2,6-dihydroxynaphthalene is purified by refining with a methanol-water mixed solvent to achieve a purity of up to 99%.[14]

Experimental Protocol for the Synthesis of 2,7-Dihydroxynaphthalene: [2][15]

-

Alkali Fusion: 2,7-naphthalenedisulfonic acid sodium salt is added to a high-pressure kettle with sodium hydroxide, sodium oxide, and a reaction solvent (e.g., n-dodecane).[15] The mixture is heated to 260-320°C and stirred for 8-12 hours.[15]

-

Neutralization and Isolation: After cooling, the reaction mixture is filtered. The resulting filter cake is neutralized to a pH of 0.5-2 with a sulfuric acid solution to precipitate the 2,7-dihydroxynaphthalene.[15] The precipitate is then filtered and dried.

Baeyer-Villiger Oxidation-Rearrangement

A more modern and milder approach for the synthesis of 2,6-dihydroxynaphthalene involves a Baeyer-Villiger oxidation-rearrangement. This multi-step synthesis starts from the more readily available 6-bromo-2-naphthol.[16]

Synthetic Workflow: Baeyer-Villiger Route to 2,6-Dihydroxynaphthalene

Caption: Baeyer-Villiger synthesis of 2,6-dihydroxynaphthalene.

Experimental Protocol for the Synthesis of 2,6-Dihydroxynaphthalene via Baeyer-Villiger Oxidation: [16]

-

Protection: The hydroxyl group of 6-bromo-2-naphthol is protected, for example, as a methoxymethyl (MOM) ether.

-

Formylation: The protected compound undergoes a halogen-metal exchange followed by formylation to yield 6-(methoxymethoxy)-2-naphthaldehyde.

-

Baeyer-Villiger Oxidation: The aldehyde is then subjected to a Baeyer-Villiger oxidation-rearrangement using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) to give 6-(methoxymethoxy)-2-naphthol formate.

-

Deprotection: Finally, the protecting group and the formate are removed by hydrolysis to afford 2,6-dihydroxynaphthalene. This method has been reported to have an overall yield of 52% and a purity of 95.7%.[16]

Microbial Oxidation

An alternative, environmentally friendly approach to dihydroxynaphthalene synthesis is through the microbial oxidation of naphthols. This method utilizes specific bacterial strains to introduce a second hydroxyl group onto the naphthalene ring.

Experimental Protocol for Microbial Oxidation: [17]

-

Cultivation: A mutant strain of Pseudomonas fluorescens (NCIMB 40605), which is derived from a naphthalene-degrading strain, is cultivated.

-

Biotransformation: 1- or 2-naphthol is added to the culture of Pseudomonas fluorescens. The naphthalene dioxygenase enzymatic system of the bacteria oxidizes the naphthol to form unstable dihydrodiol intermediates.

-

Aromatization: These intermediates spontaneously eliminate water to yield the corresponding dihydroxynaphthalene isomers.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for various dihydroxynaphthalene isomers and their synthesis.

Table 1: Physical Properties of Dihydroxynaphthalene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,5-Dihydroxynaphthalene | 83-56-7 | C₁₀H₈O₂ | 160.17 | 259-261 | White solid |

| 2,7-Dihydroxynaphthalene | 582-17-2 | C₁₀H₈O₂ | 160.17 | 185-190 | Light-grey to beige powder |

| 2,6-Dihydroxynaphthalene | 581-43-1 | C₁₀H₈O₂ | 160.17 | 221-223 | Yellowish crystals |

| 1,3-Dihydroxynaphthalene | 132-86-5 | C₁₀H₈O₂ | 160.17 | 124 | Orange-pink to brown crystalline powder |

Data sourced from references[5][7][16][18]

Table 2: Reported Yields for Dihydroxynaphthalene Synthesis

| Isomer | Synthetic Method | Starting Material | Reported Yield | Purity | Reference |

| 1,5-Dihydroxynaphthalene | Sulfonation and Alkali Fusion | Naphthalene | 90.2% | 99.3% | [12] |

| 2,6-Dihydroxynaphthalene | Alkali Fusion | Disodium 2,6-naphthalenedisulfonate | 86.3% | 99% | [14] |

| 2,7-Dihydroxynaphthalene | Alkali Fusion | Sodium 2,7-naphthalenedisulfonate | 69.1-75.9% | - | [19] |

| 2,6-Dihydroxynaphthalene | Baeyer-Villiger Oxidation | 6-Bromo-2-naphthol | 52% (overall) | 95.7% | [16] |

Modern Applications in Drug Development

Dihydroxynaphthalene derivatives have emerged as versatile scaffolds in medicinal chemistry, with applications as antimicrobial agents and as inhibitors of key signaling pathways in cancer.

Antimicrobial Agents

Certain dihydroxynaphthalene derivatives have demonstrated significant antimicrobial activity. Their mechanism of action often involves the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).

Mechanism of Antimicrobial Action

Caption: Antimicrobial mechanisms of dihydroxynaphthalene derivatives.

5,8-Dihydroxy-1,4-naphthoquinone, a related compound, has been shown to be an effective antifungal and antibacterial agent by causing membrane damage, DNA leakage, and disruption of the respiratory chain.[8][20][21] 1,6-Dihydroxynaphthalene has also been reported to inhibit bacterial growth by binding to 16S ribosomal RNA, thereby inhibiting protein synthesis.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key protein involved in cell growth and proliferation. Its overactivation is a hallmark of many cancers. Dihydroxynaphthalene derivatives have been investigated as potential inhibitors of the EGFR signaling pathway.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by dihydroxynaphthalene derivatives.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, which activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6][22][23][24] These pathways ultimately promote cell proliferation, survival, and invasion. Dihydroxynaphthalene-based compounds have been designed to inhibit EGFR, thereby blocking these downstream effects and potentially halting cancer progression.[25]

Conclusion

The chemistry of dihydroxynaphthalenes has a rich history, from its origins in the study of coal tar derivatives to its current role in the development of sophisticated synthetic methodologies and novel therapeutic agents. The classical sulfonation-alkali fusion route, while still relevant, has been supplemented by more modern techniques that offer milder conditions and improved selectivity. The diverse applications of dihydroxynaphthalenes in dye chemistry, polymer science, and particularly in drug discovery, underscore the enduring importance of this class of compounds. As research continues, the versatile dihydroxynaphthalene scaffold will undoubtedly continue to be a source of innovation in both chemistry and medicine.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nbinno.com [nbinno.com]

- 8. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone [ouci.dntb.gov.ua]

- 9. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]

- 13. Preparation method of 1,5-dihydroxy naphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 14. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]

- 15. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]

- 19. ijrpr.com [ijrpr.com]

- 20. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 23. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Hydroxyl Group (-OH): A Versatile Nucleophile, A Reluctant Leaving Group

An In-depth Technical Guide to the Reactivity of Hydroxyl and Sulfonate Groups for Researchers and Drug Development Professionals.

This guide provides a detailed examination of the chemical reactivity of hydroxyl (-OH) and sulfonate (-SO₃R) functional groups, with a focus on their roles in organic synthesis and drug development. The content covers the fundamental principles governing their reactivity, comparative data, and relevant experimental methodologies.